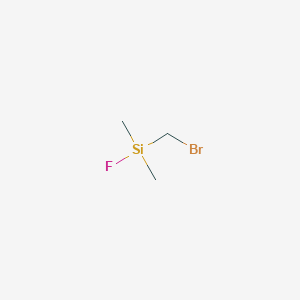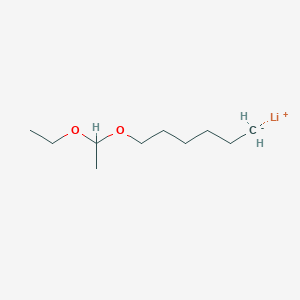
lithium;1-(1-ethoxyethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-(1-ethoxyethoxy)hexane is an organolithium compound with the molecular formula C10H21LiO2. It is a member of the organolithium family, which are compounds containing carbon-lithium bonds. These compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium;1-(1-ethoxyethoxy)hexane can be synthesized through the reaction of 1-(1-ethoxyethoxy)hexane with lithium metal. The reaction typically takes place in an anhydrous solvent such as hexane or pentane to prevent the highly reactive lithium from reacting with moisture. The general reaction is as follows:
C6H13OCH2CH2OEt+2Li→C6H13OCH2CH2OLi+LiOEt
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium;1-(1-ethoxyethoxy)hexane can undergo oxidation reactions, where the lithium atom is replaced by an oxygen atom, forming the corresponding alcohol.
Reduction: It can also participate in reduction reactions, where it acts as a reducing agent, donating electrons to other molecules.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and other organometallic compounds.
Major Products Formed:
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the reduced form of the target molecule.
Substitution: The major product is the substituted organolithium compound.
Scientific Research Applications
Lithium;1-(1-ethoxyethoxy)hexane has several applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium;1-(1-ethoxyethoxy)hexane involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly reactive species that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium: A highly reactive organolithium compound used in polymerization reactions.
Methyllithium: Another organolithium compound used as a strong base and nucleophile.
Uniqueness: Lithium;1-(1-ethoxyethoxy)hexane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbanion intermediates makes it particularly useful in organic synthesis.
Properties
CAS No. |
51732-24-2 |
|---|---|
Molecular Formula |
C10H21LiO2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
lithium;1-(1-ethoxyethoxy)hexane |
InChI |
InChI=1S/C10H21O2.Li/c1-4-6-7-8-9-12-10(3)11-5-2;/h10H,1,4-9H2,2-3H3;/q-1;+1 |
InChI Key |
RAUNBDBZNLAGGK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC(C)OCCCCC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)
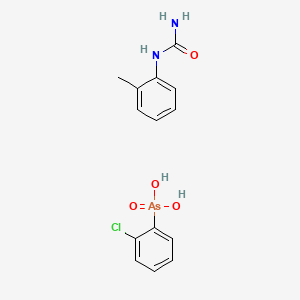
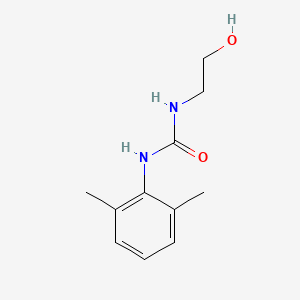
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
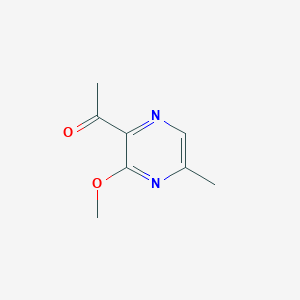
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

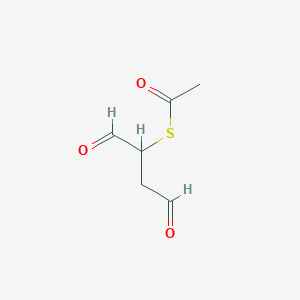
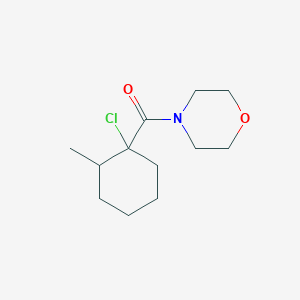
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
